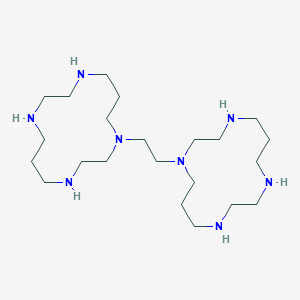
1,4,8,11-Tetraazatetradecane, 1,1'-(1,2-ethanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is notable for its applications in coordination chemistry, where it acts as a ligand to stabilize metal ions in various oxidation states .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- can be synthesized through the reaction of 1,3-dibromopropane with ethylenediamine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or other appropriate methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the metal complexes it forms.
Reduction: Reduction reactions can alter the oxidation state of the metal ions in the complex.
Substitution: The compound can undergo substitution reactions where one or more of its nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions are typically metal complexes with varying oxidation states and coordination environments. These complexes are often used in further chemical synthesis or as catalysts in various industrial processes .
Applications De Recherche Scientifique
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as donor sites, coordinating with the metal ions to form stable chelate complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane: This compound forms only five-membered chelate rings and does not tend to form planar square complexes.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This derivative is more resistant to oxidative degradation due to the substitution of NH groups with tertiary amines.
Uniqueness
1,4,8,11-Tetraazatetradecane, 1,1’-(1,2-ethanediyl)bis- is unique in its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various chemical and industrial applications. Its structure allows for the formation of both five- and six-membered chelate rings, providing greater stability and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
110078-38-1 |
|---|---|
Formule moléculaire |
C22H50N8 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
1-[2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C22H50N8/c1-5-23-11-13-25-9-3-17-29(19-15-27-7-1)21-22-30-18-4-10-26-14-12-24-6-2-8-28-16-20-30/h23-28H,1-22H2 |
Clé InChI |
GVPVISVGQUQSSG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCN(CCNC1)CCN2CCCNCCNCCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


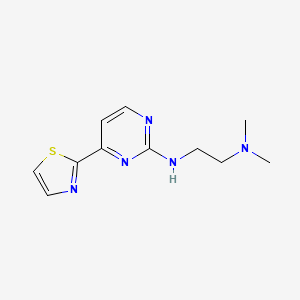


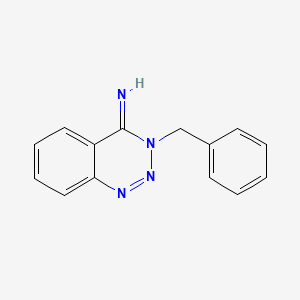



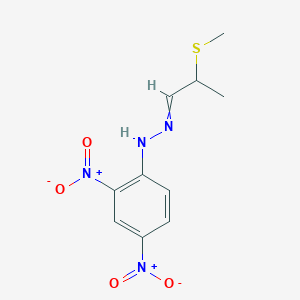
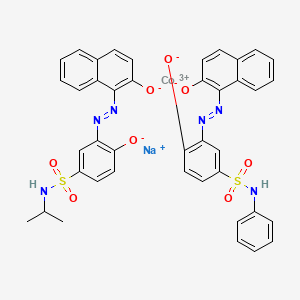

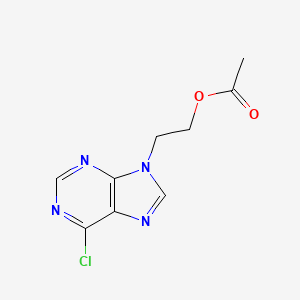
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)


